
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene is an organic compound that features a naphthalene ring substituted with a sulfinyl group and a methylpropene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene typically involves the reaction of naphthalene with 2-methylprop-2-ene-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylpropene group can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of 1-(2-Methylprop-2-ene-1-sulfonyl)naphthalene.
Reduction: Formation of 1-(2-Methylprop-2-ene-1-thio)naphthalene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene depends on the specific application and the target molecule or pathway. In general, the sulfinyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. The methylpropene group can participate in various chemical reactions, such as electrophilic addition or substitution, depending on the reaction conditions and the presence of catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar reactivity in electrophilic addition reactions.
Naphthalene: The parent compound, which undergoes similar substitution reactions but lacks the sulfinyl and methylpropene groups.
1-(2-Methylprop-2-ene-1-sulfonyl)naphthalene: An oxidized derivative with different chemical properties and reactivity.
Uniqueness
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene is unique due to the presence of both the sulfinyl and methylpropene groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
116525-27-0 |
|---|---|
Molekularformel |
C14H14OS |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enylsulfinyl)naphthalene |
InChI |
InChI=1S/C14H14OS/c1-11(2)10-16(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3 |
InChI-Schlüssel |
IXYRTZGHERUCAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CS(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
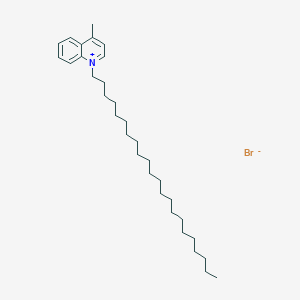
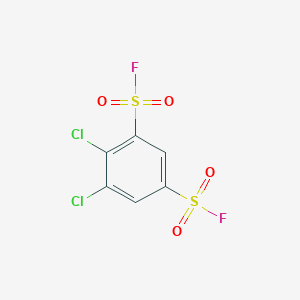
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
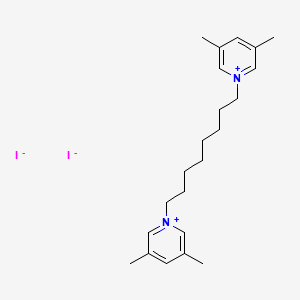
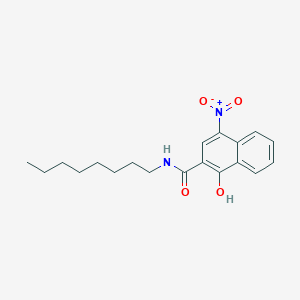
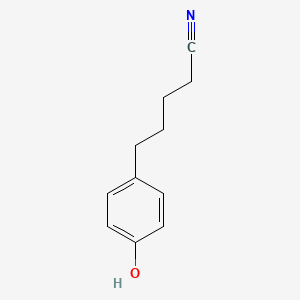
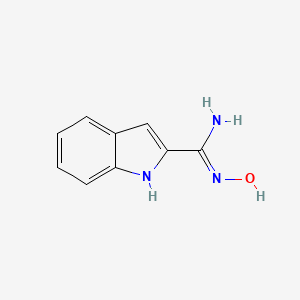
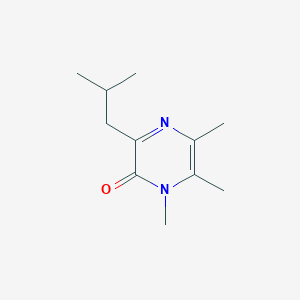
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
